![molecular formula C14H29N3S2 B14269282 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane CAS No. 189343-90-6](/img/structure/B14269282.png)
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane is a macrocyclic ligand with a unique N3S2 donor set. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in coordination chemistry and related fields .
Preparation Methods
The synthesis of 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane involves a template reaction. The ligand is prepared by reacting (N,N’-bis(2-mercaptoethyl)-1,5-diazacyclooctane)nickel(II) with bis(2-chloroethyl)amine. This reaction yields (S,S’- (3-aza-1,5-pentanediyl)-N,N’-bis(2-mercaptoethyl)-1,5-diazacyclooctane-N,N’,N’‘,S,S’)nickel(II) chloride. The nickel is then removed, and the ligand is reacted with cobalt(II) chloride or rhodium(III) chloride to form the desired product .
Chemical Reactions Analysis
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane undergoes various chemical reactions, including complexation with metal ions. Common reagents used in these reactions include cobalt(II) chloride, rhodium(III) chloride, and nickel(II) chloride. The major products formed are metal complexes, which have been characterized by X-ray crystallography .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the field of coordination chemistry. It is used to form stable complexes with metal ions such as nickel(II), cobalt(II), and rhodium(III). These complexes have been studied for their structural, electrochemical, and catalytic properties. Additionally, the ligand’s ability to chelate radionuclides like 105Rh makes it valuable in radiopharmaceutical research .
Mechanism of Action
The mechanism of action of 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane involves its ability to act as a pentadentate ligand, coordinating with metal ions through its nitrogen and sulfur atoms. This coordination stabilizes the metal ions and facilitates various chemical reactions. The molecular targets include metal ions such as nickel(II), cobalt(II), and rhodium(III), and the pathways involved are primarily related to coordination and complexation .
Comparison with Similar Compounds
Similar compounds to 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane include other macrocyclic ligands with N3S2 donor sets. Examples include 1,10-dithia-4,7,13,16-tetra-azacyclo-octadecane and 1-aza-4,7-dithiacyclononane. These compounds also form stable metal complexes, but this compound is unique in its specific structure and the stability of its complexes .
Properties
CAS No. |
189343-90-6 |
|---|---|
Molecular Formula |
C14H29N3S2 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
4,10-dithia-1,7,13-triazabicyclo[11.3.3]nonadecane |
InChI |
InChI=1S/C14H29N3S2/c1-5-16-7-2-8-17(6-1)10-14-19-12-4-15-3-11-18-13-9-16/h15H,1-14H2 |
InChI Key |
ZKBFBOHCGMDPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCCN(C1)CCSCCNCCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


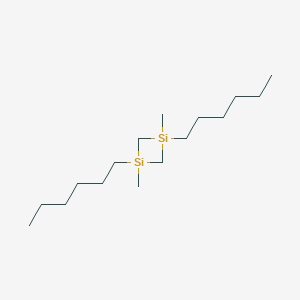
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
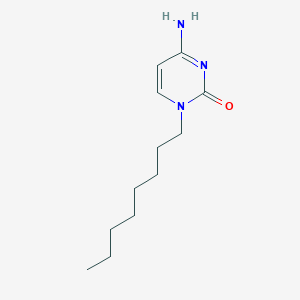
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
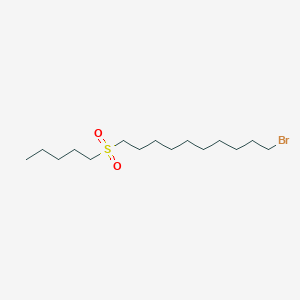

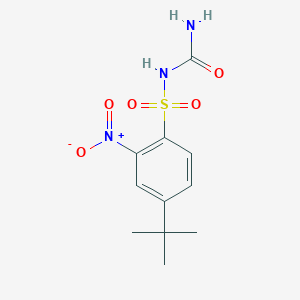
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
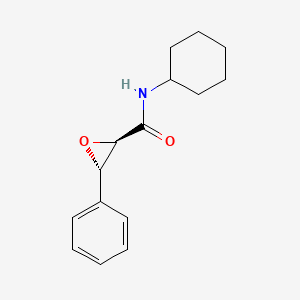
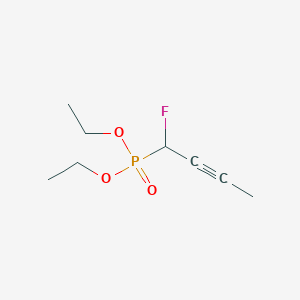
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)
